molecular formula C27H34O15 B139416 Naringin hydrate CAS No. 132203-74-8

Naringin hydrate

Cat. No. B139416
CAS RN: 132203-74-8
M. Wt: 598.5 g/mol
InChI Key: CPNHAWBPPPWRLN-OSSFAINNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naringin hydrate is a natural compound derived from citrus fruits and has been found to possess various medicinal properties . It is a flavanone-7-O-glycoside between the flavanone naringenin and the disaccharide neohesperidose . The flavonoid naringin occurs naturally in citrus fruits, especially in grapefruit, where naringin is responsible for the fruit’s bitter taste .


Molecular Structure Analysis

Naringin belongs to the flavonoid family. Flavonoids consist of 15 carbon atoms in 3 rings, 2 of which must be benzene rings connected by a 3 carbon chain . Naringin contains the basic flavonoid structure along with one rhamnose and one glucose unit attached to its aglycone portion, called naringenin, at the 7-carbon position . The structure of naringin can be identified using ultraviolet-visible spectroscopy (UV-VIS), Fourier transform-infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, high pressure liquid chromatography (HPLC), mass spectrometry (MS), and elemental analysis .

Scientific Research Applications

Antioxidant Properties

Naringin hydrate is known for its potent antioxidant properties . It can neutralize free radicals, which are unstable molecules that can cause oxidative stress and damage to cells. This property is particularly beneficial in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .

Anti-inflammatory Effects

Research has shown that naringin hydrate exhibits significant anti-inflammatory effects . It works by modulating various inflammatory pathways, which can help in the treatment of chronic inflammatory conditions like arthritis and asthma .

Anticancer Activity

Naringin hydrate has been studied for its potential anticancer activity . It may inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death), making it a promising compound for cancer prevention and therapy .

Cardioprotective Effects

The compound’s cardioprotective effects are attributed to its ability to improve lipid metabolism and reduce the risk of atherosclerosis, which is the buildup of fats, cholesterol, and other substances in and on the artery walls .

Bone Health Promotion

Naringin hydrate promotes bone health by enhancing bone formation and reducing bone resorption. It influences the OPG:RANKL ratio, which is crucial for maintaining bone density and preventing osteoporosis .

Antiviral Potential

There is emerging evidence that naringin hydrate could have antiviral properties, making it a potential therapeutic agent against various viral infections .

Immune-modulation Effects

Naringin hydrate may also play a role in immune modulation by influencing immune cell function and cytokine production, which could be beneficial in managing autoimmune diseases .

Enhancement of Bioactivity through Nanotechnology

Recent research has focused on improving naringin hydrate’s bioactivity through nanotechnological strategies, aiming to enhance its therapeutic applications by increasing its solubility, stability, and bioavailability .

Safety And Hazards

Naringin hydrate should not be released into the environment . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Naringin has been shown to have a variety of biological, medicinal, and pharmacological effects. Its therapeutic effects have been observed in various clinical models, such as atherosclerosis, cardiovascular diseases, diabetes, neurodegenerative diseases, and rheumatic diseases . These activities of naringin provide new ideas and directions for future clinical treatment and prevention of flap necrosis and has a key clinical application value .

properties

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNHAWBPPPWRLN-OSSFAINNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naringin hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naringin hydrate
Reactant of Route 2
Reactant of Route 2
Naringin hydrate
Reactant of Route 3
Naringin hydrate
Reactant of Route 4
Naringin hydrate
Reactant of Route 5
Naringin hydrate
Reactant of Route 6
Naringin hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.